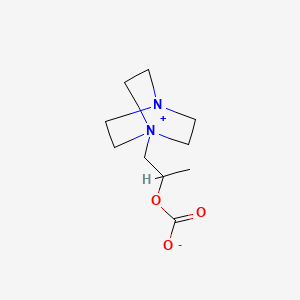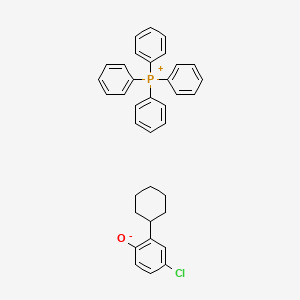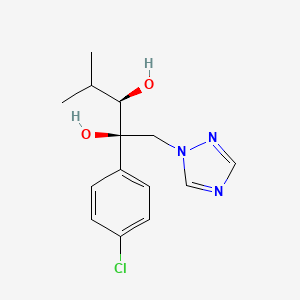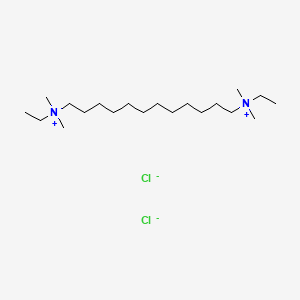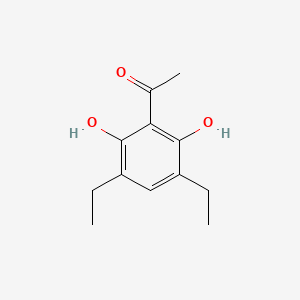
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one is a phenolic compound characterized by its unique structure, which includes a diethyl-substituted phenyl ring with hydroxyl groups at the 2 and 6 positions and a ketone group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one can be synthesized through several methods, including:
Direct Synthesis: Starting from 3,5-diethylphenol, the compound can be synthesized by introducing hydroxyl groups at the 2 and 6 positions followed by the formation of the ketone group at the 1 position.
Benzene Derivatives: Another approach involves the use of benzene derivatives as starting materials, followed by a series of reactions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and separation techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents and conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Derivatives with different substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antioxidant properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also interact with enzymes and receptors involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Diethyl-2,6-dihydroxyphenyl)ethan-1-one can be compared with other similar phenolic compounds, such as:
1-(2,4-Dihydroxyphenyl)ethan-1-one: Similar structure but with different positions of hydroxyl groups.
1-(3,5-Diethylphenyl)ethan-1-one: Similar structure but without hydroxyl groups.
Uniqueness: The presence of hydroxyl groups at the 2 and 6 positions and the diethyl substitution on the phenyl ring make this compound unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
37467-65-5 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-(3,5-diethyl-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O3/c1-4-8-6-9(5-2)12(15)10(7(3)13)11(8)14/h6,14-15H,4-5H2,1-3H3 |
InChI-Schlüssel |
NAIUVEYPIKQZIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1O)C(=O)C)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


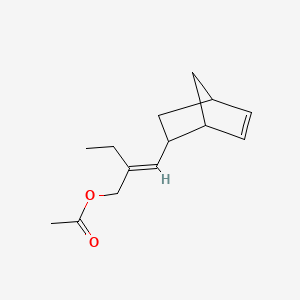
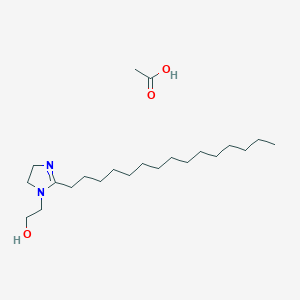

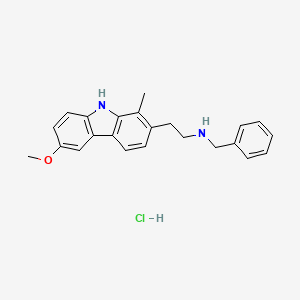

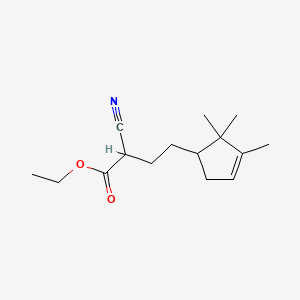
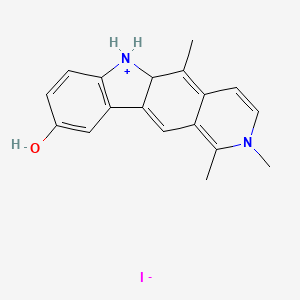
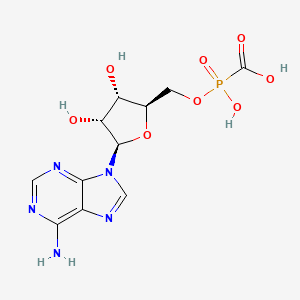
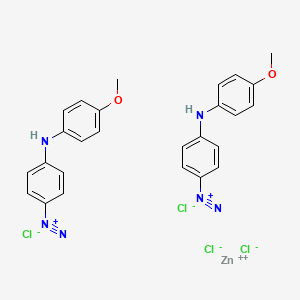
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
